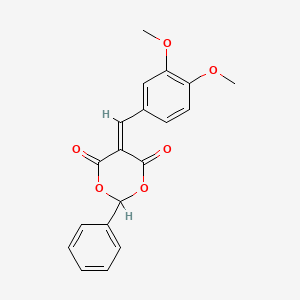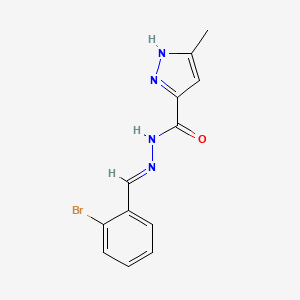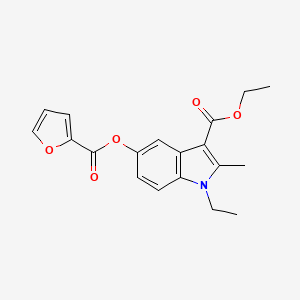
5-amino-1-phenyl-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 5-amino-1-phenyl-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile, typically involves multistep reactions. A study by Al‐Azmi and Mahmoud (2020) described the facile synthesis of novel pyrazole derivatives, including 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which were synthesized and characterized by spectroscopic analyses. The compounds were obtained through coupling reactions and confirmed by detecting the CN functional group in both IR and 13C NMR spectra (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including those similar to the compound , is often determined using X-ray crystallography. For example, Liu et al. (2013) provided insights into the crystal structure of a related compound, demonstrating the utility of X-ray crystallography in elucidating the structural details of such complex molecules (Liu, Chen, Sun, & Wu, 2013).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives is influenced by their functional groups. Tominaga et al. (1997) explored the reactions of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, leading to the formation of complex heterocyclic systems. This study highlights the diverse chemical reactivity of pyrazole derivatives and their potential for forming a wide range of chemical structures (Tominaga, Yoshioka, Castle, Luo, & Hata, 1997).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often determined through experimental studies involving spectroscopic and thermogravimetric analyses.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are key factors in their application in chemical synthesis and drug design. Studies such as those by Rahmati, Eskandari-Vashareh, and Alizadeh-Kouzehrash (2013) provide valuable insights into the chemical properties of these compounds by exploring their synthesis through multi-component condensation reactions (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
科学的研究の応用
Antimicrobial Activities
5-Amino-1-phenyl-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against various microbial strains, indicating potential applications in the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Electronic Properties and Interaction with Fullerene
Research has explored the electronic properties of fluoropyrazolecarbonitrile derivatives, including 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile. Studies focused on the interaction of this compound with fullerene molecules, revealing insights into its physical and chemical properties and potential applications in materials science (Author(s) not listed, 2022).
Corrosion Inhibition
Compounds derived from 5-amino-3-methyl-1-phenyl-1 H -pyrazole-4-carbonitrile have shown promising results as corrosion inhibitors. These derivatives are effective in reducing the corrosion of metals, making them useful in industrial applications where metal preservation is crucial (Abdel Hameed et al., 2020).
Crystal Structure Analysis
The crystal structure of related pyrazolecarbonitrile derivatives has been determined, providing valuable information for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Liu et al., 2013).
Synthesis of Novel Schiff Bases
Research has been conducted on the synthesis of novel Schiff bases using derivatives of pyrazole-4-carbonitrile. These studies contribute to the development of new chemical compounds with potential applications in drug discovery and material sciences (Puthran et al., 2019).
特性
IUPAC Name |
3-amino-2-phenyl-5,5-bis(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N4/c13-11(14,15)10(12(16,17)18)8(6-19)9(20)22(21-10)7-4-2-1-3-5-7/h1-5,21H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGPAPUUKSHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(N2)(C(F)(F)F)C(F)(F)F)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-phenyl-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)

![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)

![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)


![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)
![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)
![6-(2-chlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559161.png)
![(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5559172.png)

